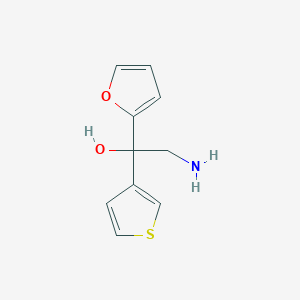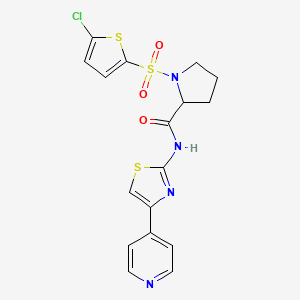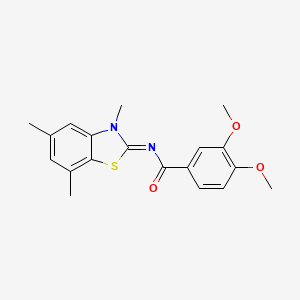![molecular formula C18H15N3OS3 B2801242 (Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one CAS No. 82646-46-6](/img/structure/B2801242.png)
(Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C18H15N3OS3 and its molecular weight is 385.52. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Applications
Microwave-Assisted Synthesis of Thiazolidinone Derivatives for Antimicrobial Use New thiazolidinone derivatives, including those similar to (Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one, were synthesized using microwave-assisted methods. These compounds demonstrated significant in vitro antimicrobial activity against various bacteria and fungi (El Azab & Abdel-Hafez, 2015).
Synthesis and Antimicrobial Evaluation of Thiazolo[4,5-d]pyrimidines Research on similar thiazolo[4,5-d]pyrimidine derivatives found that they possess antimicrobial properties. The study synthesized compounds like (Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one and evaluated their effectiveness against bacteria and yeasts using microdilution methods (Balkan, Urgun, & Özalp, 2001).
Anti-Inflammatory Applications
- Synthesis of Thiazolidinone Derivatives for NSAIDs Design A study focused on creating non-steroidal anti-inflammatory drugs (NSAIDs) using a thiazolidinone core, similar to the compound . These newly synthesized compounds demonstrated anti-exudative activity, suggesting their potential as anti-inflammatory agents (Golota et al., 2015).
Anticancer Applications
- Synthesis of Thiazolidinone Derivative as Potential Anticancer Agent A study synthesized a thiazolidinone derivative with a structure related to (Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one. This compound showed moderate cytotoxic activity, indicating its potential as an anticancer agent (Mabkhot et al., 2019).
Safety And Hazards
, like all chemicals, handling of thiazolo[3,4-a]pyrimidines should be done with appropriate safety precautions. Specific safety data would depend on the exact compound and its properties.
In terms of
Future Directions
, the field of thiazolo[3,4-a]pyrimidines is a promising area of research due to the wide array of biological activities these compounds possess. Future research could focus on synthesizing new derivatives and studying their potential as therapeutic agents1.
Please note that this is a general overview and may not apply specifically to “(Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one”. For detailed information about this specific compound, further research or consultation with a subject matter expert may be necessary.
properties
IUPAC Name |
(5Z)-3-ethyl-5-(3-methyl-8-phenyl-[1,3]thiazolo[3,4-a]pyrimidin-6-ylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3OS3/c1-3-20-16(22)14(25-18(20)23)17-21-10-11(2)9-19-15(21)13(24-17)12-7-5-4-6-8-12/h4-10H,3H2,1-2H3/b17-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVTAMPVMLAGEIP-VKAVYKQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=C2N3C=C(C=NC3=C(S2)C4=CC=CC=C4)C)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C/2\N3C=C(C=NC3=C(S2)C4=CC=CC=C4)C)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3OS3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-ethyl-5-(3-methyl-8-phenyl-6H-thiazolo[3,4-a]pyrimidin-6-ylidene)-2-thioxothiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-((6-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2801164.png)






![2-{3-[(4-chlorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2801175.png)
![(2Z)-2-[(3-carbamoyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)imino]-5-(hydroxymethyl)-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2801177.png)
![N-[(4-Bromophenyl)-cyanomethyl]-2-(4-fluorophenyl)cyclobutane-1-carboxamide](/img/structure/B2801178.png)
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-[3-(2-fluoro-3-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2801181.png)
